molecular formula C8H5FN2OS B1311226 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 203268-63-7

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1311226
CAS No.: 203268-63-7
M. Wt: 196.2 g/mol
InChI Key: GUVLMQZAXFGRER-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reactants involved.

Major Products

    Oxidation: Disulfides are the major products formed from the oxidation of the thiol group.

    Substitution: Substituted fluorophenyl derivatives are formed from electrophilic aromatic substitution.

    Cyclization: Various fused heterocyclic compounds can be synthesized through cyclization reactions.

Scientific Research Applications

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with DNA and enzymes, leading to the inhibition of cellular processes essential for the survival and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the fluorine substituent, which may affect its biological activity.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a chlorine substituent instead of fluorine, potentially altering its reactivity and biological properties.

    5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Substituted with a methyl group, which can influence its chemical behavior and applications.

Uniqueness

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This fluorine substitution often leads to improved biological activity and selectivity compared to its non-fluorinated analogs .

Properties

IUPAC Name

5-(3-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLMQZAXFGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438530
Record name 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-63-7
Record name 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Customer
Q & A

Q1: What is the primary mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol?

A1: The abstract states that this compound acts as an inhibitor of trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis []. While the exact mechanism isn't detailed, this suggests the compound likely binds to C4H, preventing it from catalyzing its usual reaction within the phenylpropanoid pathway.

Q2: How does the structure of this compound relate to its activity?

A2: The research emphasizes the importance of the thiol group (-SH) for the inhibitory activity of this class of compounds []. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific impact of the 3-fluorophenyl group on activity, potency, and selectivity compared to other substituents.

Q3: Are there other known inhibitors of trans-cinnamate 4-hydroxylase, and how does the potency of this compound compare?

A3: Yes, the abstract mentions 2-hydroxy-1-naphthoic acid as a known C4H inhibitor. This compound demonstrated comparable inhibitory activity to this compound []. This suggests it could be a promising candidate for further investigation as a C4H inhibitor, but more in-depth studies are needed to confirm its potency and compare it to other known inhibitors.

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